
Dichloro(2,2-diphenylethyl)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(2,2-diphenylethyl)methylsilane is a chemical compound with the molecular formula C15H16Cl2Si. It is a member of the organosilicon family, which are compounds containing carbon-silicon bonds. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a 2,2-diphenylethyl group attached to a silicon atom. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro(2,2-diphenylethyl)methylsilane can be synthesized through several methods. One common method involves the reaction of 2,2-diphenylethylmagnesium bromide with methyltrichlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(2,2-diphenylethyl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents.
Hydrolysis: The compound can react with water to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which can replace the chlorine atoms with other groups.
Hydrolysis: This reaction typically occurs in the presence of water or aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Major Products Formed
Substitution Reactions: The major products are substituted silanes with different functional groups.
Hydrolysis: The major products are silanols and hydrochloric acid.
Reduction: The major products are silanes with fewer chlorine atoms.
Applications De Recherche Scientifique
Dichloro(2,2-diphenylethyl)methylsilane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. It is also used in the study of silicon-based chemistry and reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials, such as silicone-based products.
Mécanisme D'action
The mechanism of action of dichloro(2,2-diphenylethyl)methylsilane involves its ability to undergo various chemical reactions due to the presence of reactive chlorine atoms and the silicon-carbon bond. The compound can interact with different molecular targets and pathways, depending on the specific reaction and conditions. For example, in substitution reactions, the chlorine atoms can be replaced by other groups, leading to the formation of new compounds with different properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloro(2-chloro-2-phenylethyl)methylsilane: This compound has a similar structure but with a chlorine atom instead of a phenyl group.
Dichloro(chloromethyl)methylsilane: This compound has a chloromethyl group instead of the 2,2-diphenylethyl group.
Uniqueness
Dichloro(2,2-diphenylethyl)methylsilane is unique due to the presence of the 2,2-diphenylethyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in specialized applications.
Propriétés
Numéro CAS |
53888-97-4 |
|---|---|
Formule moléculaire |
C15H16Cl2Si |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
dichloro-(2,2-diphenylethyl)-methylsilane |
InChI |
InChI=1S/C15H16Cl2Si/c1-18(16,17)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
Clé InChI |
XICPMMBDLCZZCL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](CC(C1=CC=CC=C1)C2=CC=CC=C2)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


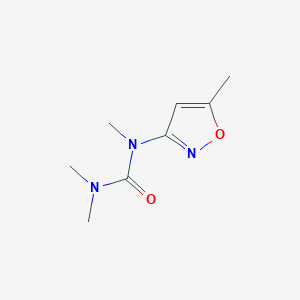
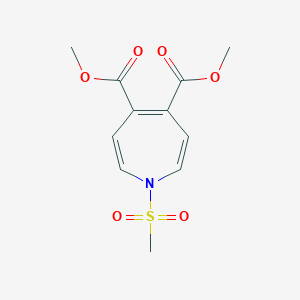
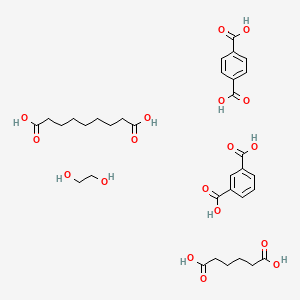
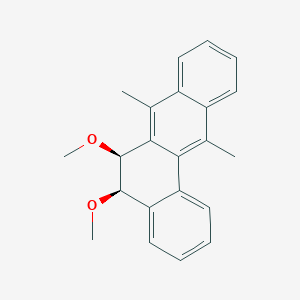
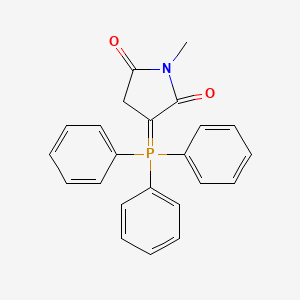



![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
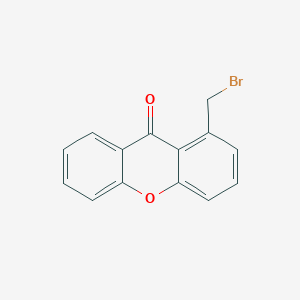
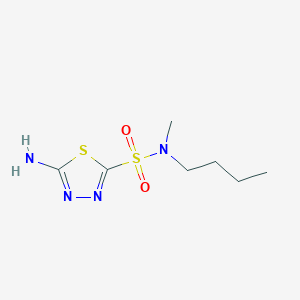
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)

![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
